amine CAS No. 1206154-01-9](/img/structure/B603078.png)
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine is a chemical compound with a complex structure that includes chlorine, methoxy, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine typically involves multiple steps. One common method starts with the chlorination of a benzene derivative to introduce chlorine atoms at the 2 and 4 positions. This is followed by the introduction of a methoxypropyl group through a nucleophilic substitution reaction. Finally, the sulfonamide group is introduced using sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The chlorine atoms and methoxypropyl group may also contribute to its binding affinity and specificity for certain targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dichloro-N-(3-methoxyphenyl)-benzamide
- 2,4-dichloro-N-(4-methoxybenzyl)-benzamide
- 2,4-dichloro-N-(2-hydroxy-5-methoxyphenyl)-benzamide
Uniqueness
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The combination of chlorine atoms, methoxypropyl group, and sulfonamide makes it distinct from other similar compounds, potentially offering unique reactivity and applications.
Propriétés
Numéro CAS |
1206154-01-9 |
|---|---|
Formule moléculaire |
C11H15Cl2NO3S |
Poids moléculaire |
312.2g/mol |
Nom IUPAC |
2,4-dichloro-N-(3-methoxypropyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-8-6-11(10(13)7-9(8)12)18(15,16)14-4-3-5-17-2/h6-7,14H,3-5H2,1-2H3 |
Clé InChI |
CPYLORDWEUMVOI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


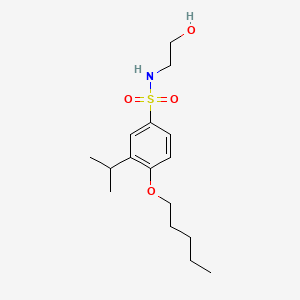
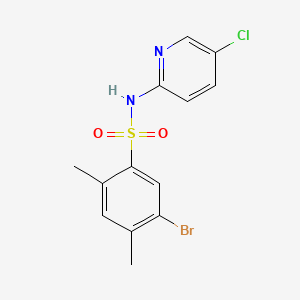
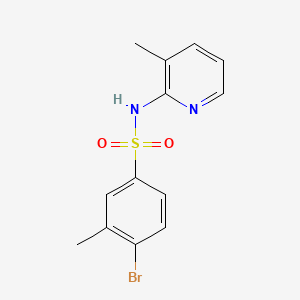
![3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B603000.png)
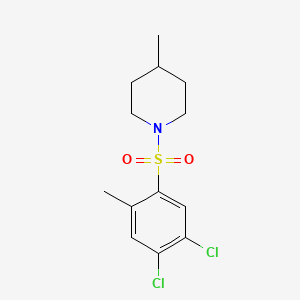
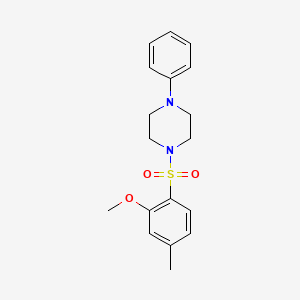
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603003.png)
amine](/img/structure/B603005.png)
amine](/img/structure/B603007.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)

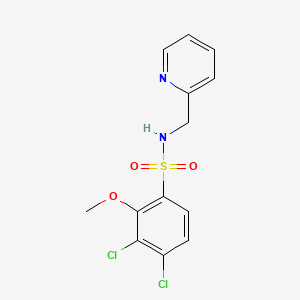
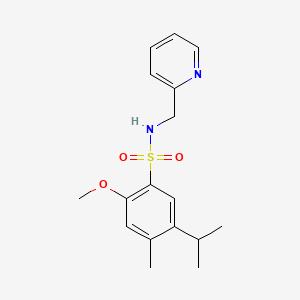
![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B603017.png)
